2,2'-Dibromo-3'-iodoacetophenone
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Overview
Description
2,2’-Dibromo-3’-iodoacetophenone: is a halogenated acetophenone derivative It is characterized by the presence of two bromine atoms and one iodine atom attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the bromination of 3-iodoacetophenone using bromine in acetic acid at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods: Industrial production of 2,2’-Dibromo-3’-iodoacetophenone may involve similar bromination and iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dibromo-3’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for bromine substitution) and palladium catalysts (for coupling reactions) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted acetophenone derivatives.
Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols.
Coupling Reactions: Formation of complex organic frameworks with extended conjugation.
Scientific Research Applications
Chemistry: 2,2’-Dibromo-3’-iodoacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules .
Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of pharmaceuticals. It can be used in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, 2,2’-Dibromo-3’-iodoacetophenone is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-3’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms and carbonyl group. The halogen atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2-Dibromo-3-nitrilopropionamide (DBNPA): A biocide used in industrial water applications.
2-Amino-5-bromo-3-iodoacetophenone: Used as a synthon for the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness: 2,2’-Dibromo-3’-iodoacetophenone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential applications. Its combination of bromine and iodine atoms provides a versatile platform for further functionalization and derivatization in organic synthesis.
Properties
Molecular Formula |
C8H5Br2IO |
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Molecular Weight |
403.84 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
InChI Key |
GNHOGULSOCIQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)CBr |
Origin of Product |
United States |
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